
2,3,5-Trimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₆ It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 2, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated phenanthrene derivatives.
Reduction: Dihydro- and tetrahydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene compounds.
Scientific Research Applications
2,3,5-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicological effects.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylphenanthrene involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate into DNA, potentially causing mutations and other genetic effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular components.
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3-Trimethylphenanthrene: Another trimethyl derivative with methyl groups at different positions.
2,3,6-Trimethylphenanthrene: Similar structure but with a methyl group at position 6 instead of 5.
Uniqueness: 2,3,5-Trimethylphenanthrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons.
Properties
CAS No. |
3674-73-5 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,3,5-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-5-4-6-14-7-8-15-9-12(2)13(3)10-16(15)17(11)14/h4-10H,1-3H3 |
InChI Key |
PIRFDOCDTWKNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C=C(C(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


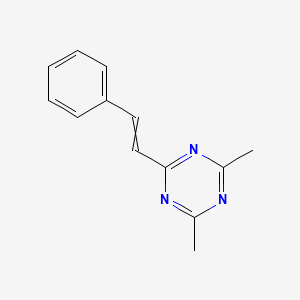
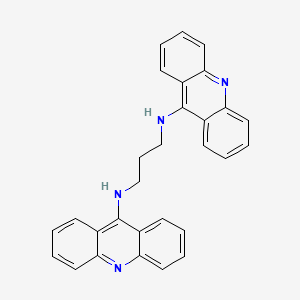
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
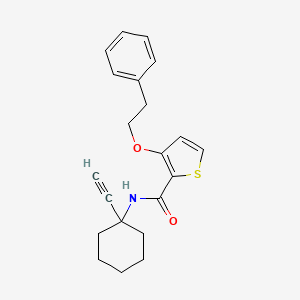
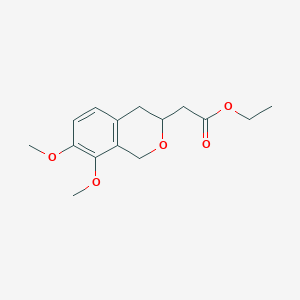
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
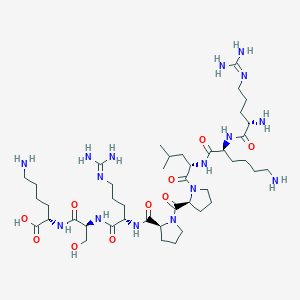

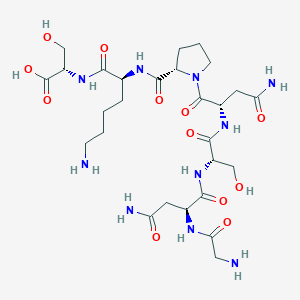
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

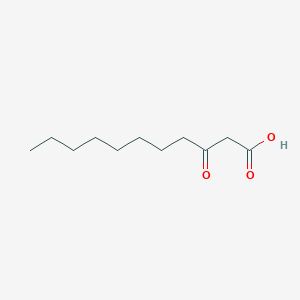
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
